molecular formula C9H9IN2O2S B14901392 4-(5-Iodothiophene-3-carbonyl)piperazin-2-one

4-(5-Iodothiophene-3-carbonyl)piperazin-2-one

Cat. No.: B14901392
M. Wt: 336.15 g/mol
InChI Key: HTVFNUPZDCEDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Iodothiophene-3-carbonyl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a 5-iodothiophene-3-carbonyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the piperazine and thiophene rings in its structure suggests it may exhibit unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Iodothiophene-3-carbonyl)piperazin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 4-(5-Iodothiophene-3-carbonyl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the piperazine ring suggests it may interact with GABA receptors or other neurotransmitter systems . The thiophene ring may also contribute to its binding affinity and specificity .

Properties

Molecular Formula

C9H9IN2O2S

Molecular Weight

336.15 g/mol

IUPAC Name

4-(5-iodothiophene-3-carbonyl)piperazin-2-one

InChI

InChI=1S/C9H9IN2O2S/c10-7-3-6(5-15-7)9(14)12-2-1-11-8(13)4-12/h3,5H,1-2,4H2,(H,11,13)

InChI Key

HTVFNUPZDCEDOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CSC(=C2)I

Origin of Product

United States

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